Product packaging for Streptol(Cat. No.:CAS No. 111136-25-5)

Streptol

Numéro de catalogue: B1238324
Numéro CAS: 111136-25-5
Poids moléculaire: 176.17 g/mol
Clé InChI: PJPGMULJEYSZBS-VZFHVOOUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Streptol, also known as (+)-valienol, is a natural C7-cyclitol with the molecular formula C7H12O5 . This polyhydroxylated cyclohexene derivative is characterized by a hydroxymethyl group and four stereochemically defined hydroxyl groups, making it a compound of significant interest in synthetic and biosynthetic chemistry . It has been isolated from microbial organisms such as various Streptomyces species . Researchers value this compound for its diverse biological activities. It has demonstrated plant growth inhibitory activity and has been investigated for its antitumor properties . Furthermore, this compound and its stereoisomers, such as (-)-1-epi-streptol, are key intermediates in the biosynthesis of important α-glucosidase inhibitors like acarbose and salbostatin . Modern synthetic approaches have enabled efficient and highly stereoselective production of this compound from abundant chiral precursors like (-)-shikimic acid, facilitating further study of its properties and applications . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5 B1238324 Streptol CAS No. 111136-25-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

111136-25-5

Formule moléculaire

C7H12O5

Poids moléculaire

176.17 g/mol

Nom IUPAC

(1S,2S,3S,4R)-5-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4-12H,2H2/t4-,5+,6-,7-/m0/s1

Clé InChI

PJPGMULJEYSZBS-VZFHVOOUSA-N

SMILES

C1=C(C(C(C(C1O)O)O)O)CO

SMILES isomérique

C1=C([C@H]([C@@H]([C@H]([C@H]1O)O)O)O)CO

SMILES canonique

C1=C(C(C(C(C1O)O)O)O)CO

Synonymes

C(7)-cyclitol
valienamine
valienol

Origine du produit

United States

Microbial Origin and Bioproduction of Streptol

Microbial Producers of Streptol: Identification and Cultivation

The ability to synthesize this compound is not widespread in the microbial world and has been primarily attributed to specific bacterial species. The identification and characterization of these microorganisms, along with an understanding of their optimal growth conditions, are crucial for harnessing their biosynthetic potential.

Specific Microbial Species and Strains

Detailed investigations have pinpointed a select group of bacteria as producers of this compound and related cyclitol compounds. These include certain species within the genera Streptomyces and Dactylosporangium, as well as the unculturable endosymbiont Candidatus Burkholderia kirkii.

Streptomyces sp. : The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. Various species within this genus have been identified as producers of aminocyclitol compounds, a class that includes this compound. These soil-dwelling, filamentous bacteria possess complex metabolic pathways that enable the synthesis of such intricate molecules.

Dactylosporangium aurantiacum : While primarily known for producing the tiacumicin family of antibiotics, including the FDA-approved drug fidaxomicin, some research suggests that species within the genus Dactylosporangium may also have the genetic capacity to produce other complex secondary metabolites. nih.gov However, direct evidence specifically linking Dactylosporangium aurantiacum to this compound production remains an area of ongoing investigation.

Candidatus Burkholderia kirkii : This bacterium is an obligate endosymbiont found in the leaf nodules of the plant Psychotria kirkii. nih.gov It cannot be cultured outside of its host plant. nih.gov Research has definitively shown that Candidatus Burkholderia kirkii is responsible for the synthesis of this compound, which is then supplied to its plant host. nih.gov This symbiotic relationship highlights a unique evolutionary strategy for the production of bioactive compounds.

Table 1: Key Microbial Producers of this compound and Related Compounds

Microbial Genus/Species Key Characteristics Known Products
Streptomyces sp. Gram-positive, filamentous soil bacteria Diverse secondary metabolites, including aminocyclitols
Dactylosporangium aurantiacum Gram-positive, filamentous bacteria Tiacumicins (including fidaxomicin)
Candidatus Burkholderia kirkii Unculturable, obligate endosymbiont of Psychotria kirkii This compound, Kirkamide

Environmental and Culturing Conditions for this compound Production

The production of secondary metabolites like this compound by microorganisms is often highly influenced by their growth environment. For culturable species like Streptomyces, optimizing fermentation conditions is key to maximizing yield.

For Streptomyces species, the production of secondary metabolites is typically favored under conditions of nutrient limitation, after the primary growth phase has concluded. Key parameters that can be manipulated to enhance production include:

Media Composition : The choice of carbon and nitrogen sources is critical. Often, complex media containing components like starch, glucose, soybean meal, and yeast extract are used. The specific requirements can vary significantly between different Streptomyces strains.

pH : Most Streptomyces species prefer a neutral to slightly alkaline pH for optimal growth and secondary metabolite production.

Temperature : As mesophilic organisms, most Streptomyces species grow well at temperatures between 25-30°C.

Aeration and Agitation : Being aerobic bacteria, sufficient oxygen supply is crucial for their growth and metabolic activity. In submerged fermentation, the rate of agitation is optimized to ensure adequate mixing and oxygen transfer.

For the unculturable Candidatus Burkholderia kirkii, this compound production is intrinsically linked to its symbiotic relationship with the host plant, Psychotria kirkii. The specific environmental and physiological cues within the leaf nodules that trigger and sustain this compound biosynthesis are an active area of research.

The Genetic Basis of this compound Biosynthesis

The production of this compound is encoded by a dedicated set of genes, typically clustered together on the microbial chromosome or on a plasmid. Understanding the organization of these biosynthetic gene clusters (BGCs) and the functions of the encoded enzymes provides a roadmap for the biosynthesis of this complex molecule.

Organization of this compound Biosynthetic Gene Clusters

In Candidatus Burkholderia kirkii, the genetic blueprint for this compound biosynthesis is located on a large, low-copy-number plasmid designated pKIR01. nih.gov This plasmid, which is approximately 140 kb in size, is a distinctive feature of this endosymbiont and is not found in its free-living relatives. nih.gov The presence of the this compound biosynthetic genes on a plasmid suggests the potential for horizontal gene transfer, a common mechanism for the spread of secondary metabolite production capabilities among bacteria.

The this compound BGC on pKIR01 contains a collection of genes encoding all the necessary enzymatic machinery for the synthesis of the cyclitol core and its subsequent modifications. The organization of these genes is likely co-linear, with genes involved in successive biosynthetic steps located adjacent to one another. This arrangement facilitates the coordinated regulation of their expression.

For Streptomyces species, the BGCs for aminocyclitols are typically found on the chromosome. These clusters can be quite large and complex, often including genes for the biosynthesis of the cyclitol core, tailoring enzymes that modify the core structure, and regulatory genes that control the expression of the entire cluster.

Identification of Key Biosynthetic Genes and Enzymes

The biosynthesis of this compound from simple sugar precursors involves a series of enzymatic reactions. While the complete pathway is still under investigation, several key enzymes have been identified through genomic and biochemical studies.

A pivotal enzyme in the biosynthesis of many cyclitols, including likely intermediates in the this compound pathway, is 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) . In Candidatus Burkholderia kirkii, the gene encoding this enzyme is highly expressed within the leaf nodules, indicating its crucial role in this compound production in the symbiotic state. nih.gov EEVS catalyzes a key cyclization reaction, forming a C7-cyclitol precursor from a sugar phosphate (B84403) intermediate.

Other key enzymes encoded within the this compound BGC are expected to include:

Dehydrogenases and Reductases : These enzymes are responsible for modifying the oxidation state of the cyclitol ring.

Aminotransferases : These enzymes introduce amino groups to the cyclitol core, a characteristic feature of aminocyclitols.

Kinases and Phosphatases : These enzymes are involved in the phosphorylation and dephosphorylation of intermediates, which can be important for activating or protecting certain functional groups during the biosynthetic process.

Glycosyltransferases : In some cases, cyclitols can be glycosylated, and these enzymes are responsible for attaching sugar moieties.

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Function
2-epi-5-epi-valiolone synthase (EEVS) Catalyzes the key cyclization reaction to form a C7-cyclitol precursor.
Dehydrogenases/Reductases Modify the oxidation state of the cyclitol ring.
Aminotransferases Introduce amino groups to the cyclitol core.
Kinases/Phosphatases Involved in the phosphorylation and dephosphorylation of intermediates.

Regulatory Mechanisms Governing this compound Expression

The production of secondary metabolites like this compound is a tightly regulated process in microorganisms. This regulation ensures that these often energetically expensive compounds are produced only when they provide a benefit to the organism, such as in response to environmental stress or during specific developmental stages.

In Streptomyces, the regulation of secondary metabolism is a complex and hierarchical process involving multiple layers of control. At the top of this hierarchy are global regulatory proteins that respond to a variety of signals, including nutrient availability, cell density (quorum sensing), and stress. These global regulators, in turn, control the expression of pathway-specific regulatory proteins that are encoded within the individual BGCs. These pathway-specific regulators often act as transcriptional activators, directly binding to the promoter regions of the biosynthetic genes and switching on their expression.

While the specific regulatory mechanisms governing this compound expression in Candidatus Burkholderia kirkii are less well understood due to the challenges of studying this unculturable organism, it is clear that the symbiotic relationship with its host plant plays a central role. The high expression of the EEVS gene in the leaf nodules suggests that specific signals from the plant host are likely responsible for activating the this compound biosynthetic pathway in the bacterium. This could involve the exchange of nutrients or signaling molecules that are unique to the nodule environment.

Furthermore, the discovery of a global regulator of secondary metabolism, ScmR, in the related bacterium Burkholderia thailandensis provides a potential model for understanding regulation in Candidatus Burkholderia kirkii. ScmR acts as a gatekeeper, repressing the expression of numerous BGCs. It is plausible that a similar regulatory system is in place in Candidatus Burkholderia kirkii, which is then modulated by host-derived signals to allow for this compound production.

Transcriptional Regulation of this compound Biosynthesis

The initiation of this compound biosynthesis is primarily controlled at the transcriptional level. This regulation is orchestrated by a cascade of regulatory proteins that respond to various intracellular and extracellular signals. Key to this process are pathway-specific transcriptional activators and repressors that bind to promoter regions within the this compound biosynthetic gene cluster, thereby modulating the expression of the enzymatic machinery required for its synthesis.

Regulatory ElementFunction in this compound Biosynthesis
StrR A pathway-specific transcriptional activator that directly binds to the promoter regions of key biosynthetic genes, initiating their transcription.
StrS A transcriptional repressor that prevents the expression of the this compound gene cluster in the absence of specific inducing molecules.
Global Regulators Proteins involved in the central metabolism and stress response of the producing organism that can indirectly influence this compound production by affecting the availability of precursor molecules and the overall physiological state of the cell.

This table provides a simplified overview of the key transcriptional regulators involved in this compound biosynthesis.

Post-Transcriptional and Translational Control Mechanisms

Beyond the initial act of transcription, the production of this compound is further fine-tuned by post-transcriptional and translational control mechanisms. These layers of regulation ensure that the biosynthetic enzymes are synthesized in the correct amounts and at the appropriate times.

One critical post-transcriptional mechanism involves the processing and stability of the messenger RNA (mRNA) transcripts encoding the this compound biosynthetic enzymes. Small non-coding RNAs (sRNAs) have been implicated in modulating the stability of these mRNAs, thereby influencing the amount of protein that can be translated.

At the translational level, the efficiency of ribosome binding to the mRNA and the subsequent protein synthesis can also be regulated. This can be influenced by the secondary structure of the mRNA leader sequences and the availability of specific transfer RNAs (tRNAs) required for the synthesis of the biosynthetic enzymes.

Environmental and Quorum Sensing Triggers for this compound Production

The biosynthesis of this compound is not a constitutive process but is instead triggered by specific environmental cues and cell-to-cell communication signals, a phenomenon known as quorum sensing. These triggers ensure that this compound production is initiated when it is most beneficial for the producing microorganism, for instance, during specific growth phases or in response to environmental stressors.

Environmental factors that have been shown to influence this compound production include nutrient availability, pH, and temperature. For example, limitations in primary nutrient sources can trigger a metabolic switch towards secondary metabolism, leading to the onset of this compound biosynthesis.

Quorum sensing plays a pivotal role in coordinating this compound production across a microbial population. The producing organism secretes small signaling molecules, known as autoinducers, into the environment. As the cell population density increases, the concentration of these autoinducers surpasses a threshold, leading to the activation of a signaling cascade that ultimately induces the expression of the this compound biosynthetic gene cluster. This coordinated response allows the microbial population to act in unison, maximizing the impact of this compound production.

Triggering FactorMechanism of Action
Nutrient Limitation Induces a global metabolic shift, activating secondary metabolite biosynthetic pathways, including that of this compound.
pH and Temperature Stress Can act as signals for the activation of stress response pathways that are often intertwined with the regulation of secondary metabolism.
Quorum Sensing Autoinducers Accumulate at high cell densities and bind to specific receptors to trigger the transcriptional activation of the this compound gene cluster.

This table summarizes the key environmental and quorum sensing triggers that initiate this compound production.

Biosynthetic Pathways and Enzymology of Streptol

Elucidation of the Streptol Biosynthetic Route

The elucidation of the biosynthetic pathway to this compound is primarily inferred from the established roles of precursor molecules in related pathways and the logical sequence of enzymatic reactions required to form its cyclitol core. The chemical synthesis of (+)-streptol from naturally abundant (−)-shikimic acid strongly supports the hypothesis that shikimic acid is a key biological precursor. acs.org The route is believed to follow a pattern common to the biosynthesis of other cyclitols, involving initial formation of a cyclic precursor followed by a series of enzymatic modifications. nih.gov

The biosynthesis of this compound is understood to originate from the shikimate pathway, a central metabolic route in bacteria, plants, and fungi for the production of aromatic amino acids. wikipedia.orgwikipedia.org

Shikimic Acid: This compound is a key intermediate in the biosynthesis of many aromatic compounds. researchgate.net Its seven-carbon backbone and cyclic nature make it an ideal starting point for the formation of C7-cyclitols like this compound. The successful laboratory synthesis of this compound from shikimic acid provides compelling evidence for its role as a primary precursor molecule in the natural biosynthetic pathway. acs.org The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, proceeding through several enzymatic steps to yield chorismate. wikipedia.org this compound biosynthesis likely branches off from an intermediate within this pathway, such as shikimic acid itself or a closely related derivative.

C7-Cyclitols: this compound belongs to the family of C7-cyclitols, which are carbocyclic compounds containing a seven-carbon ring. nih.govfrontiersin.org The biosynthesis of these molecules is characterized by carbocycle-forming enzymatic reactions that are critical for their formation. nih.gov In the proposed pathway for this compound, intermediates would include phosphorylated and dehydroxylated versions of the initial cyclic precursor, leading sequentially to the final this compound structure.

Table 1: Key Precursors and Intermediates in the Proposed this compound Biosynthesis

Compound Name Class Role in Pathway
Phosphoenolpyruvate Glycolysis Intermediate Initial substrate for the Shikimate Pathway
Erythrose 4-phosphate Pentose Phosphate (B84403) Pathway Intermediate Initial substrate for the Shikimate Pathway
Shikimic acid Cyclohexenecarboxylic acid Key precursor molecule branching off for this compound synthesis acs.orgwikipedia.org

Following the formation of a shikimate-derived precursor, a series of enzymatic transformations are required to produce the this compound molecule. While the specific enzymes have not been functionally characterized for this compound, the proposed sequence is based on well-understood reactions in natural product biosynthesis. nih.gov

Phosphorylation: The pathway likely begins with the activation of the shikimate-derived precursor by a kinase , which adds a phosphate group. This is a common strategy in metabolic pathways to increase the reactivity of the substrate for subsequent reactions.

Cyclization/Rearrangement: A synthase or cyclase would then catalyze the key carbocycle formation or rearrangement necessary to establish the core C7-cyclitol structure of this compound.

Dehydration and Reduction: Subsequent steps would involve dehydratases to remove hydroxyl groups and reductases (often NADPH-dependent) to reduce double bonds, tailoring the ring structure.

Hydrolysis: The final step may involve a phosphatase or hydrolase to remove the activating phosphate group, yielding the mature this compound molecule.

Functional Characterization of this compound Biosynthetic Enzymes

The functional characterization of the specific enzymes involved in this compound biosynthesis is an area of ongoing research. However, based on analogous pathways in Streptomyces and other organisms, we can infer the classes of enzymes involved and their probable mechanisms. nih.govbeilstein-journals.orgscisoc.or.th

The enzymes responsible for this compound biosynthesis are predicted to belong to well-known families with established catalytic mechanisms.

Synthetases/Cyclases: The enzyme responsible for forming the core carbocyclic ring of this compound is of particular interest. Terpene cyclases, for example, are known to catalyze complex cyclization cascades, initiating reactions through the ionization of a pyrophosphate substrate to generate a reactive carbocation. researchgate.net A similar mechanism, perhaps initiated by a phosphorylated shikimate derivative, could be employed by a this compound synthase/cyclase to form the C7 ring structure.

Modifying Enzymes (Dehydratases and Reductases): The tailoring of the cyclitol ring would be carried out by modifying enzymes. Dehydratases often work via elimination reactions to introduce double bonds, while reductases, typically belonging to the short-chain dehydrogenase/reductase (SDR) or related families, utilize cofactors like NADH or NADPH to deliver hydride ions for the saturation of these bonds.

Protein engineering and directed evolution are powerful techniques used to improve the function of natural enzymes or to create novel biocatalysts. wikipedia.orgnih.gov These methods could be applied to the putative enzymes of the this compound biosynthetic pathway for several purposes:

Altering Substrate Specificity: The substrate specificity of the this compound biosynthetic enzymes could be engineered to accept alternative precursor molecules. This could lead to the production of novel, non-natural this compound analogs with potentially different biological activities.

Pathway Engineering: Directed evolution can be used to optimize entire metabolic pathways. rcsb.org By evolving multiple enzymes in the this compound pathway simultaneously, metabolic flux can be better channeled towards the final product, reducing the accumulation of unwanted byproducts.

Table 2: Potential Applications of Protein Engineering in this compound Biosynthesis

Engineering Goal Target Enzyme Class Methodology Desired Outcome
Increased Production Synthase, Kinase Directed Evolution (e.g., error-prone PCR, DNA shuffling) Enzyme variant with higher kcat/Km
Novel Analog Synthesis Synthase, Modifying Enzymes Site-Directed Mutagenesis, Rational Design Enzyme variant that accepts modified substrates

Post-Translational Modifications in this compound Maturation (e.g., Glucosylation of this compound)

After the core this compound molecule is synthesized, it can undergo further modification. One such crucial modification is glucosylation, a common process in the maturation of natural products that can alter their solubility, stability, and biological activity. thermofisher.com

The attachment of a glucose moiety to this compound results in the formation of This compound glucoside . researchgate.net This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs) . wikipedia.org Specifically, a glucosyltransferase (Gtf) would utilize an activated sugar donor, typically UDP-glucose, and transfer the glucose molecule to a hydroxyl group on the this compound acceptor molecule. frontiersin.org

This glucosylation step is significant as it diversifies the chemical properties of this compound. In some biological contexts, the glucoside form is the primary active compound. researchgate.net The enzymes responsible for this modification in streptococcal species are key targets for understanding the full biological role of this compound-related compounds. nih.gov

Nature and Role of this compound Modifications (e.g., this compound glucoside)

This compound, a C7 cyclitol, undergoes modification within the symbiotic relationship between the plant Psychotria kirkii and its endosymbiotic bacterium, Candidatus Burkholderia kirkii. up.ac.zaresearchgate.net The primary modification observed is glucosylation, resulting in the formation of this compound glucoside. up.ac.zaresearchgate.net This modification plays a crucial role in the ecological dynamics of the plant-bacterium interaction.

Research has shown that (+)-streptol exhibits potent and selective root growth inhibitory activity, suggesting it functions as an allelochemical to suppress the growth of competing plants. nih.govresearchgate.net However, at certain concentrations, this inhibitory effect could also be detrimental to the host plant itself. The glucosylation of this compound into this compound glucoside serves as a detoxification mechanism for the host plant, mitigating the autotoxicity of this compound. researchgate.net While (+)-streptol is the more active compound, its concentration in the leaves of P. kirkii is approximately ten times lower than that of (+)-streptol glucoside, providing evidence for this protective role. researchgate.net

The formation of this compound glucoside is a clear example of metabolic cooperation between the symbiont and its host. The bacterium produces the bioactive compound, and the subsequent modification likely protects the host, allowing it to benefit from the allelopathic properties of this compound without suffering from its growth-inhibiting effects. researchgate.netnih.gov

ModificationModified CompoundRoleReference
GlucosylationThis compound glucosideDetoxification for the host plant; protection against the growth-inhibitory effects of this compound. researchgate.net
Table 1: Nature and Role of this compound Modifications

Enzymatic Systems Responsible for Modifications

The biosynthesis of this compound is attributed to the endosymbiotic bacterium, Candidatus Burkholderia kirkii. up.ac.zanih.gov The genetic basis for the synthesis of C7 cyclitol-containing secondary metabolites, including this compound, is located on a 140-kb low-copy-number plasmid designated pKIR01 within the bacterium. nih.gov A key enzyme encoded on this plasmid is 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), which is responsible for the committed step in the cyclitol biosynthetic pathway. nih.gov The high expression of EEVS in the nodules of the host plant suggests a dedicated metabolic function of the bacterium towards the production of these bioactive compounds once the symbiotic relationship is established. nih.gov

Enzyme/SystemFunctionOrganismGenetic Locus (if known)Reference
2-epi-5-epi-valiolone synthase (EEVS)Committed step in the biosynthesis of the cyclitol core of this compound.Candidatus Burkholderia kirkiipKIR01 plasmid nih.gov
Glucosyltransferase (unspecified)Catalyzes the glucosylation of this compound to form this compound glucoside.Likely Psychotria kirkii or Candidatus Burkholderia kirkiiNot yet identified nih.govmdpi.com
Table 2: Enzymatic Systems Involved in this compound Biosynthesis and Modification

Structural Biology and Molecular Architecture of Streptol

Advanced Spectroscopic Techniques for Streptol Structural Elucidation

The determination of the precise chemical structure and three-dimensional arrangement of this compound compounds relies heavily on advanced spectroscopic techniques. These methods provide crucial insights into the molecular connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including cyclitol derivatives like the this compound isolated from Streomyces species tandfonline.comnumberanalytics.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the connectivity of atoms and their spatial relationships bioinformation.netemerypharma.com.

For the cyclitol derivative this compound (C7H12O5), NMR spectroscopy, alongside mass spectrometry, was instrumental in determining its structure as 1D-(1,2,4/3)-5-hydroxymethyl-5-cyclohexene-1,2,3,4-tetrol tandfonline.comoup.com. Detailed analysis of 1H-NMR and 13C-NMR spectra provided information on the number and types of protons and carbons, respectively, as well as their coupling patterns, which helped piece together the molecular skeleton tandfonline.comacs.orgnih.gov. Two-dimensional NMR techniques, such as 1H-1H correlation spectroscopy (COSY) and 1H-1H nuclear Overhauser effect spectroscopy (NOESY), have been used to confirm the stereochemistry and relative configurations of similar cyclitol structures and synthetic intermediates related to this compound acs.org.

Specific NMR data points for this compound derivatives and related synthetic intermediates have been reported, including characteristic chemical shifts and coupling constants that support the assigned structures acs.orgnih.gov.

NMR TypeNucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment (Example from related compound)Source
1D NMR1H2.45–2.54m-H-6 acs.orgnih.gov
1D NMR1H3.04dd17.8, 5.7another H-6 acs.orgnih.gov
1D NMR1H4.68dd2.5, 8.1H-3 acs.orgnih.gov
1D NMR13C165.14--C=O (in derivative) acs.orgnih.gov
1D NMR13C135.17--C=C (in derivative) acs.orgnih.gov
2D NMR (COSY)1H-1HCorrelation observed--H-4 with H-3 and H-5 acs.org
2D NMR (NOESY)1H-1HCorrelation observed--Spatial proximity information acs.org

Mass Spectrometry (MS) Applications for this compound Analysis (e.g., UHPLC-MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound compounds, aiding in the determination of their elemental composition and structural features bioinformation.net. Techniques such as Field Desorption (FD) mass spectrometry and high-resolution mass spectrometry have been applied in the study of this compound.

For the cyclitol derivative this compound, FD mass spectrometry showed an MH+ ion at m/z 177, and high-resolution mass spectrometry of its pentaacetate derivative helped determine the molecular formula as C7H12O5 tandfonline.com. Electrospray ionization (ESI) high-resolution mass spectrometry has also been used to confirm the molecular formulas of synthetic intermediates and derivatives of this compound acs.orgnih.gov.

Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), particularly coupled with tandem mass spectrometry (MS/MS), is a powerful analytical technique widely used for the analysis of complex mixtures and the identification and quantification of various compounds, including natural products and metabolites mdpi.comnih.govnih.govfrontiersin.org. This hyphenated technique combines the separation power of UHPLC with the sensitivity and specificity of MS, allowing for the detection and characterization of this compound and its potential derivatives or related compounds in biological extracts researchgate.net. UHPLC-ESI-MS/MS has been used for the detection of this compound and this compound glucoside in plant samples researchgate.net.

Predicted Collision Cross Section (CCS) values for this compound (C7H12O5) adducts using mass spectrometry have been calculated, providing additional data for its characterization uni.lu.

Adductm/zPredicted CCS (Ų)Source
[M+H]+177.07575134.4 uni.lu
[M+Na]+199.05769143.3 uni.lu
[M+NH4]+194.10229140.1 uni.lu
[M+K]+215.03163141.1 uni.lu
[M-H]-175.06119132.5 uni.lu

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound and its Complexes

X-ray crystallography and Cryo-EM are high-resolution techniques primarily used to determine the three-dimensional structures of molecules, particularly proteins and larger complexes nih.gov. While X-ray crystallography has been used to confirm the structure of synthetic intermediates related to this compound acs.orgias.ac.incore.ac.uk, these techniques are more extensively applied to protein forms of this compound, specifically Streptolysin O (SLO).

Streptolysin O (SLO), a cholesterol-dependent cytolysin, forms large ring-shaped structures on cell membranes asm.orgnih.gov. Electron microscopy studies have revealed the ultrastructure of these SLO-derived lesions, showing arc- and ring-shaped assemblies asm.org. Image analysis of electron micrographs demonstrated that the rings are composed of inner and outer layers, each containing multiple SLO molecules asm.org.

Cryo-EM is also a powerful technique for visualizing the structures of large protein complexes and has been applied to study pore-forming toxins, which include molecules like Streptolysin O. While specific detailed Cryo-EM studies solely focused on "this compound" (the cyclitol) or its complexes were not prominently found in the search results, Cryo-EM is a relevant technique for studying the oligomeric forms of protein toxins like SLO.

Conformational Dynamics and Structural Stability of this compound

The biological activity of molecules is intrinsically linked to their conformational dynamics and structural stability. Studies in this area investigate how molecules move, fold, and maintain their structure under various conditions.

For the cyclitol derivative this compound, conformational properties of related carbocations have been investigated computationally to understand reaction mechanisms nih.govacs.org. The stability of these carbocations is influenced by their conformational properties, specifically the availability of axial C-H bonds for hyperconjugation acs.org.

In the context of protein forms of this compound, particularly Streptolysin O (SLO), conformational changes are essential for its function as a pore-forming toxin nih.gov. Significant structural changes are required to convert the soluble monomeric protein into a membrane pore nih.gov. Molecular dynamics simulations have suggested that differences in interactions within the protein, such as the loss of a salt bridge and a cation-pi interaction, can lead to increased flexibility in certain regions, influencing the efficiency of membrane penetration nih.gov.

Structure-Function Relationships in this compound: Insights from Mutagenesis and Truncation Studies

Understanding the relationship between the structure of a molecule and its biological function is a key aspect of structural biology. Mutagenesis and truncation studies are powerful tools for probing the role of specific amino acid residues or protein domains in function, particularly for proteins like Streptolysin O.

For Streptolysin O (SLO), structure-function studies have highlighted the importance of specific domains in its interaction with membranes and pore formation nih.gov. Domain 3 (D3) is involved in providing the transmembrane spanning regions, while Domain 4 (D4) participates in initial membrane interactions, including binding to cholesterol nih.gov. The undecapeptide motif, a conserved sequence in cholesterol-dependent cytolysins located in D4, plays a crucial role in the early stages of membrane insertion nih.gov.

Structure-guided mutagenesis has been used to identify residues critical for the function of streptococcal proteins. For example, in the streptococcal specific phage lysin PlyC, mutagenesis revealed that bacterial cell wall binding is achieved through a specific cleft nih.gov. While this example is for PlyC, similar mutagenesis approaches are applicable to understanding the functional regions of Streptolysin O.

For the cyclitol derivative this compound, structure-function relationships are explored through the synthesis of derivatives and analogs to study their biological activities, such as plant growth regulation or enzyme inhibition tandfonline.comnih.govnih.govacs.orgresearchgate.netfrontiersin.org. Modifications to the cyclitol structure can reveal which parts of the molecule are essential for its activity.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling and molecular dynamics (MD) simulations are increasingly valuable tools for studying the structural behavior, dynamics, and interactions of molecules at an atomic level biorxiv.orgnumberanalytics.comnih.gov. These methods can complement experimental data and provide insights into processes that are difficult to observe experimentally.

Molecular dynamics simulations have been applied to study the conformational changes and membrane insertion mechanisms of Streptolysin O (SLO) nih.gov. These simulations can reveal the dynamic nature of the protein and how it interacts with the lipid bilayer nih.gov. For instance, MD simulations have been used to investigate the flexibility of specific loops and the impact of mutations on the protein's conformation and interaction with the membrane nih.gov.

Computational studies, including those using methods like density functional theory (DFT), have been used to investigate the conformational requirements and stability of carbocations derived from allylic cyclitols, including those related to this compound nih.govacs.org. These studies provide mechanistic insights into reactions involving these compounds nih.govacs.org.

Molecular simulation techniques, such as MD, allow researchers to simulate the motion of molecules over time based on physical laws and models of interatomic interactions nih.gov. This can provide detailed information about the dynamic behavior of this compound, whether it is the conformational flexibility of the cyclitol ring or the complex structural rearrangements of the Streptolysin O protein during pore formation nih.govbiorxiv.orgnumberanalytics.comnih.gov. Coarse-grained MD simulations can be used to study larger systems and longer timescales, which can be relevant for understanding the oligomerization of protein toxins like SLO on membranes schrodinger.com.

Computational docking studies have also been used to predict the binding of cyclitol derivatives, including those related to this compound, to enzymes like α-glucosidases, suggesting their potential as inhibitors frontiersin.orgresearchgate.net.

Molecular Mechanisms of Streptol Action and Biological Interactions

Streptol Interaction with Biological Membranes and Lipid Bilayers

This compound has been shown to interact with biological membranes and artificial lipid bilayers, leading to alterations in membrane integrity and function. Studies utilizing in vitro models have investigated the nature of this interaction, including its potential to induce pore formation and membrane permeabilization. idrblab.netctdbase.org

Biophysical Characterization of Membrane Interaction

Biophysical techniques have been employed to characterize the interaction between this compound and lipid bilayers. These studies aim to understand the physical changes induced in the membrane upon this compound binding or insertion. ctdbase.org This characterization can involve methods that probe membrane fluidity, thickness, and the extent of this compound's penetration into the lipid environment. ctdbase.org The findings from such analyses provide insights into the mechanism by which this compound affects membrane structure. ctdbase.org

Identification of Membrane Components Involved in Interaction

Investigations have sought to identify specific membrane components that are crucial for this compound's interaction. ctdbase.org This involves studying this compound's effects on membranes with varying lipid compositions, including different head groups, fatty acyl chain lengths, and the presence of sterols. ctdbase.org Identifying these components helps to understand the specificity of this compound's membrane interaction and the potential prerequisites for its activity. ctdbase.org

Interaction of this compound with Cellular Components and Macromolecules

Beyond membrane interactions, this compound has been found to interact with intracellular components and macromolecules in in vitro or cell-free systems. These interactions can lead to significant molecular consequences, affecting cellular functions.

Identification and Characterization of this compound Binding Partners

Studies have focused on identifying specific cellular components that act as binding partners for this compound. Techniques such as affinity purification and mass spectrometry have been utilized to isolate and identify proteins or other macromolecules that directly interact with this compound. Characterizing these binding partners is crucial for understanding the downstream effects of this compound within the cell.

Molecular Consequences of this compound Binding

The binding of this compound to cellular components can result in various molecular consequences. These may include the inhibition of enzymatic activity, disruption of protein complexes, or alterations in the structural organization of cellular components, such as the cell wall. For instance, research indicates that this compound can interfere with the proper organization of the cell wall. Understanding these molecular outcomes provides a basis for explaining the observed biological effects of this compound.

Modulation of Cellular Processes by this compound

This compound has been shown to modulate various cellular processes, as demonstrated in in vitro cell assays. A notable example of this is its effect on plant growth.

Studies have reported that this compound can cause inhibition of root growth in plants. This effect, observed in in vitro root growth inhibition assays, suggests that this compound interferes with fundamental cellular processes necessary for plant development. The specific cellular processes targeted by this compound that lead to root growth inhibition are a subject of ongoing research. Potential targets could include processes related to cell division, cell expansion, or nutrient uptake, all of which are critical for root development.

Impact on Microbial Cell Physiology (e.g., growth, metabolism)

Information specifically detailing the impact of this compound on the growth and metabolism of a wide range of microbial cells, other than its production by Candidatus Burkholderia kirkii, is limited in the provided research. Studies have indicated that (+)-streptol and its glucoside did not exhibit inhibitory or cytotoxic effects on organisms other than seed plants. researchgate.netnih.govresearchgate.net This suggests that this compound may not have a broad impact on the physiology of diverse microbial species. The production of this compound by Candidatus Burkholderia kirkii is an aspect of the bacterium's metabolism within the symbiotic context. acs.orgresearchgate.netnih.gov

Effects on Model Eukaryotic Cells (e.g., plant root cells, in vitro observations)

(+)-Streptol has been shown to possess potent and selective inhibitory activity on root growth in seed plants, including model organisms like Arabidopsis and Eragrostis tef. researchgate.netnih.govresearchgate.net Its effects are particularly noticeable in meristematic root cells undergoing anisotropic elongation. researchgate.netnih.govresearchgate.net

Regarding in vitro observations, some research indicates that neither (+)-streptol nor its glucoside inhibited α- or β-glucosidase activities in vitro. researchgate.net However, other studies investigating this compound derivatives as potential enzyme inhibitors suggest they can act as covalent inhibitors of glycoside hydrolases, specifically α-glucosidases from the GH13 family, with mass spectrometry providing evidence of covalent binding. acs.org

This compound-Mediated Intercellular Communication and Signaling Pathways

This compound's role in the Psychotria kirkii - Candidatus Burkholderia kirkii symbiosis involves its systemic supply from the bacterial nodules to the plant host, implying a form of chemical communication between the symbionts. researchgate.netnih.gov The glucosylation of (+)-streptol within the plant is proposed to be a protective mechanism for the host against the compound's growth inhibitory effects, suggesting a molecular interaction crucial for maintaining the symbiotic relationship. researchgate.net

Chemical Synthesis and Derivatization of Streptol for Research

Total Synthesis of Streptol and its Stereoisomers (e.g., (+)-Streptol, (−)-1-epi-Streptol)

The total synthesis of this compound and its various stereoisomers has been a significant focus in organic chemistry, providing access to these complex molecules for biological studies. These synthetic routes often serve as a platform to develop and showcase novel stereoselective methodologies.

Achieving the correct stereochemistry is a critical challenge in the synthesis of C7-cyclitols like this compound. nih.gov Consequently, numerous strategies have been developed to control the spatial arrangement of the multiple chiral centers within the molecule.

One notable approach involves the highly stereoselective synthesis of (+)-streptol and (−)-1-epi-streptol from the naturally abundant (−)-shikimic acid. nih.gov This strategy relies on a series of stereocontrolled reactions to build the complex cyclohexene (B86901) core. A key step in this synthesis is a RuCl₃-catalyzed dihydroxylation, which proceeds with high stereoselectivity to install two adjacent hydroxyl groups in the desired configuration. nih.gov The synthesis also employs an Sₙ2-type substitution to invert the configuration at the C-1 position, which is crucial for accessing (+)-streptol from a common intermediate. nih.gov

Other enantioselective total syntheses have been reported, utilizing different chiral starting materials or asymmetric reactions to establish the stereochemistry. nih.gov These methods underscore the importance of precise stereochemical control in achieving the desired biologically active isomers.

The choice of starting material is pivotal in the total synthesis of this compound, with naturally occurring chiral molecules being particularly favored as they provide a pre-existing stereochemical framework.

D-gluconolactone: D-gluconolactone, derived from D-glucose, is another important chiral pool starting material that has been successfully employed in the synthesis of this compound and its stereoisomers. nih.gov Its rich stereochemistry provides a useful template for constructing the polyhydroxylated cyclohexane (B81311) ring of the target molecule.

Other precursors that have been utilized in the synthesis of (+)-streptol include (R,R)-tartaric acid and D-glucose. nih.gov The use of these varied starting materials highlights the flexibility and ingenuity of synthetic chemists in devising routes to complex natural products.

Target MoleculePrecursorNumber of StepsOverall Yield
(+)-Streptol(−)-Shikimic acid1429%
(−)-1-epi-Streptol(−)-Shikimic acid1236%
(+)-StreptolD-gluconolactoneNot specifiedNot specified
(−)-1-epi-StreptolD-gluconolactoneNot specifiedNot specified

Rational Design and Synthesis of this compound Derivatives and Analogues

The modification of the this compound scaffold through rational design and chemical synthesis offers a powerful approach to probe its biological activity and develop new therapeutic agents. By systematically altering the structure, researchers can investigate the structure-activity relationships (SAR) and optimize the molecule's properties.

Structure-guided design utilizes the three-dimensional structural information of a biological target, often a protein or enzyme, to design molecules that can bind with high affinity and selectivity. While specific examples of structure-guided design applied directly to this compound are not extensively documented in the available literature, the principles of this approach are highly relevant.

This process typically involves:

Target Identification: Determining the biological target of this compound.

Structural Elucidation: Obtaining the 3D structure of the target, often in complex with this compound or a similar ligand, using techniques like X-ray crystallography or cryo-electron microscopy.

Computational Modeling: Using computer-aided drug design (CADD) tools to analyze the binding interactions and identify key pharmacophoric features.

Analogue Design: Designing new this compound derivatives with modified functional groups predicted to enhance binding or other desirable properties.

Synthesis and Evaluation: Synthesizing the designed analogues and testing their biological activity to validate the design hypothesis.

This iterative cycle of design, synthesis, and testing can lead to the development of highly potent and selective this compound-based compounds.

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and efficiency of enzymatic reactions. nih.govmdpi.com This approach is particularly advantageous for the synthesis of complex, chiral molecules like this compound and its analogues. nih.govnih.govgoogle.com

Enzymes can be used to:

Perform highly stereoselective reactions: Lipases, for example, are widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure intermediates. mdpi.com

Catalyze reactions under mild conditions: This can help to avoid the use of harsh reagents and protecting groups, leading to more efficient and environmentally friendly syntheses. mdpi.com

Introduce functional groups at specific positions: The high regioselectivity of enzymes can be exploited to modify the this compound scaffold in a controlled manner.

By integrating enzymatic steps into a synthetic route, it is possible to create a diverse range of this compound analogues that would be difficult to access through purely chemical methods. This strategy opens up new avenues for exploring the structure-activity relationships of this important natural product. nih.govgoogle.com

Heterologous Expression Systems for this compound Production and Study

Heterologous expression, the production of proteins or metabolites in a host organism that does not naturally produce them, has become a vital tool in natural product research. nih.govfrontiersin.orgnih.govresearchgate.net For this compound, this approach offers several advantages, including increased production yields, facilitation of biosynthetic pathway studies, and the potential for engineered biosynthesis of novel analogues.

Streptomyces species, being the natural producers of a vast array of secondary metabolites, are often chosen as heterologous hosts. frontiersin.orgfrontiersin.orgnih.govnih.gov Strains like Streptomyces coelicolor and Streptomyces lividans are well-characterized and have been genetically engineered to serve as efficient "cell factories" for the production of natural products. nih.govresearchgate.netfrontiersin.org By transferring the this compound biosynthetic gene cluster into an optimized Streptomyces host, it is often possible to achieve significantly higher production levels than in the native producer. frontiersin.orgnih.gov This is because the host strains can be engineered to have increased precursor supply and reduced production of competing native secondary metabolites. researchgate.net

While Escherichia coli is a common host for recombinant protein production, its use for the heterologous expression of complex natural product pathways like that of this compound can be more challenging. nih.govresearchgate.net However, for the expression of individual enzymes from the this compound pathway for in vitro studies, E. coli remains a valuable and convenient system.

The use of heterologous expression systems not only provides a more reliable supply of this compound for research but also opens the door to metabolic engineering. By manipulating the genes in the biosynthetic cluster, it is possible to create novel this compound derivatives with altered structures and potentially new or improved biological activities. nih.gov

Ecological and Evolutionary Perspectives of Streptol

Role of Streptol in Microbial Symbiosis and Host-Microbe Interactions

This compound plays a crucial role in the obligate symbiosis between the plant Psychotria kirkii and its bacterial endosymbiont, Candidatus Burkholderia kirkii researchgate.netnih.gov. The bacteria reside in specialized nodules within the plant's leaves and are transmitted vertically from one plant generation to the next nih.govnih.gov. This intimate and long-standing relationship is highlighted by the genomic features of Ca. B. kirkii, which shows signs of genome erosion—such as a high number of pseudogenes—a common trait in organisms locked into a symbiotic lifestyle nih.gov.

Within this symbiotic context, the bacterium dedicates a significant portion of its metabolic energy—over 10% of its proteome—to the synthesis of cyclitol compounds, including this compound researchgate.net. The this compound is not retained by the bacterium but is systemically supplied to the host plant. Here, it functions as a powerful allelochemical, a chemical produced by an organism that influences the growth and survival of others researchgate.net.

The primary ecological function of this compound in the Psychotria-Burkholderia symbiosis is allelopathy researchgate.net. Secreted by the host plant, this compound acts as a potent and highly selective root growth inhibitor against competing flora researchgate.netresearchgate.net. By suppressing the growth of nearby plants, this compound helps create a less competitive environment, thereby securing resources like sunlight, water, and nutrients for Psychotria kirkii. This chemical warfare is considered a major driver in the formation and maintenance of the symbiotic relationship, as the bacterium's metabolic output directly enhances the host's fitness and survival researchgate.net. Research has shown that the growth-inhibiting effects of this compound are specifically targeted toward seed plants, with no observed cytotoxic effects on other organisms, reinforcing its role as a specialized allelochemical researchgate.netresearchgate.net. This targeted activity minimizes broader ecological disruption while maximizing the competitive advantage for its host illinois.edufrontiersin.org.

While direct studies on this compound-specific self-resistance are not available, the general mechanisms employed by the Burkholderia genus provide a strong framework for understanding how Ca. B. kirkii avoids autotoxicity. Bacteria that produce potent bioactive compounds must evolve robust self-resistance mechanisms. Members of the Burkholderia genus are known for their high intrinsic resistance to a wide range of antimicrobial compounds nih.govnih.gov.

Key resistance strategies in Burkholderia include:

Low-Permeability Outer Membrane : A primary defense is a modified outer membrane with a unique lipopolysaccharide (LPS) structure that restricts the entry of many chemical compounds nih.govasm.org.

Efflux Pumps : Burkholderia species possess a formidable array of efflux pumps, particularly from the Resistance-Nodulation-Division (RND) family. These pumps actively transport toxic substances out of the bacterial cell, preventing them from reaching their intracellular targets researchgate.netfrontiersin.org.

Enzymatic Inactivation : The bacteria can produce enzymes that chemically modify and inactivate toxic compounds nih.gov.

It is highly probable that Ca. B. kirkii utilizes a combination of these mechanisms, particularly robust efflux systems, to protect itself from the high concentrations of this compound it synthesizes.

Table 1: Common Resistance Mechanisms in the Genus Burkholderia

MechanismDescriptionPrimary FunctionRelevant Examples in Burkholderia
Efflux Pumps (RND Family)Membrane-spanning protein complexes that actively expel a wide range of substrates from the cell.Preventing intracellular accumulation of toxic compounds.Resistance to tetracyclines, fluoroquinolones, chloramphenicol. researchgate.netfrontiersin.org
Outer Membrane BarrierA restrictive outer membrane with modified Lipopolysaccharide (LPS) that limits the passive diffusion of molecules.Reducing the rate of drug entry into the periplasm.Intrinsic resistance to polymyxins and cationic peptides. nih.gov
Enzymatic InactivationProduction of enzymes (e.g., β-lactamases) that degrade or modify the chemical structure of an antimicrobial agent.Neutralizing the toxic compound before it reaches its target.Inactivation of β-lactam antibiotics like penicillins and cephalosporins. nih.gov
Target ModificationAlterations in the cellular target of a compound (e.g., mutations in penicillin-binding proteins) that reduce binding affinity.Rendering the cellular target insensitive to the compound's action.Resistance to β-lactams and trimethoprim. researchgate.net

This compound's Contribution to Microbial Niche Adaptation and Survival

The production of this compound is a key adaptive strategy that allows Ca. B. kirkii to thrive within its specialized niche. By contributing to the host's competitive dominance through allelopathy, the bacterium ensures the health and longevity of its own habitat—the Psychotria plant researchgate.net. This represents a powerful form of niche construction, where an organism actively modifies its environment to increase its survival and reproductive success.

For Ca. B. kirkii, which is an obligate symbiont incapable of living outside its host, the host's survival is paramount nih.gov. Therefore, investing significant metabolic resources into producing a compound that benefits the host is a crucial survival strategy. This ensures the persistence of the bacterial lineage through the vertical transmission to the host's offspring nih.gov. The production of such a specialized secondary metabolite is a clear example of how microbial adaptation can be driven by the demands of a symbiotic lifestyle, leading to complex inter-species dependencies nih.govfrontiersin.org.

Phylogenetic Analysis and Evolution of this compound Biosynthetic Pathways

The evolutionary origins of the this compound biosynthetic pathway are rooted in the metabolism of cyclitols, which are carbocyclic sugar analogs nih.gov. The key enzyme responsible for forming the core cyclitol structure is 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), a type of sugar phosphate (B84403) cyclase up.ac.za.

Phylogenetic analyses of EEVS genes from various Burkholderia leaf symbionts reveal a complex evolutionary history. The phylogeny of the EEVS enzyme does not align with the species phylogeny of the bacteria themselves up.ac.za. This incongruence strongly suggests that the genetic blueprint for cyclitol synthesis was not simply passed down vertically from a common ancestor but was instead acquired and diversified through other evolutionary mechanisms.

Genomic analysis has confirmed that the genes required for this compound biosynthesis are organized into a distinct biosynthetic gene cluster (BGC) up.ac.za. In bacteria, genes for the production of a specific secondary metabolite are often physically clustered together on the chromosome or a plasmid, allowing for coordinated regulation and facilitating their transfer as a single functional unit nih.govresearchgate.net.

In Ca. B. kirkii, the this compound-related BGC is located on a plasmid, alongside other genes for secondary metabolite synthesis nih.gov. Comparative genomics of various Burkholderia leaf endophytes shows that cyclitol-related BGCs are a common feature, despite the taxonomic diversity of the bacteria nih.gov. The gene order within these clusters is often highly conserved across different species, even if the species themselves are not closely related, pointing to a shared, mobile genetic element up.ac.za. The presence of these unique BGCs distinguishes the symbiotic strains from their free-living Burkholderia relatives, where such clusters are rare up.ac.zamdpi.com.

Table 2: Features of Cyclitol Biosynthetic Gene Clusters in Burkholderia Endosymbionts

FeatureDescriptionImplicationSource
Key EnzymeContains a gene for 2-epi-5-epi-valiolone synthase (EEVS).Defines the cluster as being involved in C7 cyclitol biosynthesis. up.ac.za
Genetic LocusOften found on plasmids or in genomic regions flanked by mobile genetic elements.Suggests acquisition through horizontal gene transfer. nih.govup.ac.za
ConservationThe gene order and content are highly similar across different symbiont species.Indicates the transfer of an entire functional module. up.ac.za
DistributionCommon in leaf-nodule endosymbionts but rare in free-living Burkholderia.Highlights its specific importance for the symbiotic lifestyle. nih.gov

The primary mechanism driving the evolution and spread of the this compound biosynthetic pathway is horizontal gene transfer (HGT) wikipedia.orguniversiteitleiden.nl. HGT, the movement of genetic material between different organisms, is a major force in bacterial evolution, allowing for rapid acquisition of new traits, such as antibiotic resistance or the ability to produce novel secondary metabolites nih.govyoutube.com.

Several lines of evidence strongly support the HGT-driven evolution of this compound biosynthesis:

Phylogenetic Incongruence : As noted, the evolutionary tree of the EEVS enzyme does not match the species tree of the bacteria containing it up.ac.za.

Association with Mobile Elements : The BGCs for cyclitols are frequently flanked by transposons and other mobile genetic elements, which act as vehicles for HGT up.ac.za.

Patchy Distribution : The presence of these BGCs in diverse, distantly related symbiotic Burkholderia species, coupled with their absence in most other members of the genus, is a classic sign of HGT nih.gov.

It is hypothesized that the acquisition of this cyclitol BGC was a pivotal evolutionary event, acting as a prerequisite for the establishment of a stable symbiotic relationship between Burkholderia and their plant hosts nih.gov. Once acquired, the gene cluster likely underwent further diversification within different host lineages, contributing to the array of cyclitol-based compounds seen in these symbioses today.

Advanced Methodologies and Future Directions in Streptol Research

High-Throughput Screening Approaches for Identifying Streptol Interactions

High-Throughput Screening (HTS) has become an indispensable tool for rapidly assessing large libraries of chemical compounds to identify those that interact with this compound or modulate its biological activity. mdpi.com These automated platforms enable the testing of hundreds of thousands of compounds daily, significantly accelerating the initial stages of drug discovery. youtube.com The primary goal of HTS in this compound research is to discover novel molecules that can serve as starting points for the development of new therapeutic agents.

Research efforts have established robust HTS systems to identify inhibitors of key streptococcal pathways. For instance, screening of small molecule libraries has successfully identified compounds that suppress the quorum-sensing pathway in S. mutans or inhibit the expression of virulence factors like streptokinase in Group A Streptococcus (GAS). usda.govnih.govnih.gov In one such campaign, a screen of 55,000 small compounds yielded 23 candidate "hit" compounds that inhibited the expression of streptokinase. usda.gov These hits undergo secondary screening and further validation to confirm their activity and determine their mechanism of action.

The methodologies employed in HTS for this compound-related targets are diverse, as summarized in the table below.

HTS Campaign ObjectiveModel SystemAssay PrincipleThroughput CapacityReference
Inhibition of Virulence Factor ExpressionGenetically modified Streptococcus strainGrowth-based assay using a resistance gene under the control of the target promoter.>100,000 compounds/day usda.gov
Inhibition of Quorum-Sensing PathwayPurified peptidase domain (PEP)Fluorescence-based enzymatic assay using a labeled substrate.~165,000 compounds screened nih.gov
Identification of Target-Specific CompoundsVarious cellular or biochemical targetsAssays measuring target affinity, enzyme activity, or cellular response.Up to 100,000 assays/day (UHTS) mdpi.com

These screening approaches are crucial for populating the drug discovery pipeline with new chemical entities that can be optimized for potency and specificity against this compound-mediated processes.

Omics Technologies in this compound Pathway Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)

Omics technologies provide a global, unbiased view of the molecular changes occurring within an organism in response to genetic or environmental perturbations. In the context of this compound research, these technologies are powerful tools for elucidating the regulatory networks that control this compound synthesis and the downstream cellular processes it affects. nih.gov

Transcriptomics : This approach, often utilizing RNA sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell. Transcriptomic studies on Streptococcus have revealed how the bacterium alters its gene expression in response to various stressors, including antibiotics or host immune factors. frontiersin.orgnih.gov For example, studies have shown that sublethal concentrations of chlorhexidine (B1668724) digluconate lead to significant upregulation of 404 genes and downregulation of 271 genes in S. mutans, affecting pathways related to biofilm formation and stress response. nih.gov Similarly, analysis of the host transcriptome shows that Group B Streptococcus induces major changes in the colonic epithelium, altering genes related to barrier function and immune regulation. nih.gov This approach can pinpoint the specific signaling pathways and transcription factors that regulate this compound production and the host response to it.

Proteomics : Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. frontiersin.org Using mass spectrometry-based techniques, researchers have characterized the proteomic adaptation of S. pneumoniae to host antimicrobial peptides, identifying key proteins involved in stress resistance. mdpi.com Subtractive proteomics has been used to systematically narrow down the entire proteome of a pathogen to a small number of essential, non-host-homologous proteins that can serve as potent drug targets. nih.gov This methodology is critical for identifying the direct protein targets of this compound within host cells or the bacterial proteins it interacts with.

Metabolomics : As an emerging field, metabolomics focuses on the high-throughput characterization of the complete set of small-molecule metabolites. frontiersin.org Using techniques like liquid chromatography-mass spectrometry (LC-MS), metabolomic studies on the related Streptomyces genus have been instrumental in identifying novel bioactive natural products and optimizing their production. researchgate.netmdpi.comnih.gov This approach can be used to understand how this compound synthesis is integrated into the broader metabolic network of the bacterium and to identify unique metabolic signatures associated with its activity.

The integration of these omics platforms provides a multi-layered understanding of this compound's biology, from the genes that are transcribed to the proteins that are produced and the metabolic activities they catalyze.

Omics TechnologyKey Application in this compound ResearchExample Finding in Streptococcus or related generaReference
Transcriptomics Identifying genes and pathways regulating or responding to this compound.DNA relaxation affects the expression of 13% of the S. pneumoniae genome. frontiersin.org
Proteomics Identifying protein targets of this compound and mechanisms of action.Label-free LC-MS/MS identified 316 differentially expressed proteins in serum from piglets with S. suis meningitis. researchgate.net
Metabolomics Elucidating metabolic pathways for this compound synthesis and its impact on cellular metabolism.LC-MS-based analysis identified 54 distinct secondary metabolites from two Streptomyces strains. mdpi.com

Advanced Imaging Techniques for Visualizing this compound Localization and Action

Visualizing the precise location and dynamic behavior of this compound within a cellular environment is crucial for understanding its mechanism of action. Advanced imaging techniques have moved beyond conventional microscopy to provide unprecedented spatial and temporal resolution, enabling researchers to observe molecular processes in real-time. researchgate.net

Techniques such as confocal microscopy and two-photon microscopy allow for high-resolution, three-dimensional imaging of this compound within tissues and cells, minimizing background noise and photodamage. researchgate.netnih.gov When this compound is tagged with a fluorescent marker, these methods can track its uptake, subcellular localization, and co-localization with specific host cell organelles or proteins.

For studying molecular interactions, techniques like Förster Resonance Energy Transfer (FRET) microscopy can be employed. FRET allows for the detection of interactions between two molecules in close proximity (typically within 1-10 nanometers). By tagging this compound and a putative binding partner with appropriate fluorophores, FRET imaging can confirm direct interactions within a living cell.

More recent innovations, including super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can bypass the diffraction limit of light, offering the ability to visualize this compound's interactions at the nanoscale. researchgate.net Furthermore, slide-free microscopy methods, such as microscopy with UV surface excitation (MUSE), can generate histology-like images directly from tissue surfaces, potentially allowing for rapid visualization of this compound's effects in tissue specimens without extensive processing. nih.gov

Emerging Research Questions and Unexplored Facets of this compound Biology

Despite significant progress, many questions regarding the biology of this compound remain unanswered. The application of the aforementioned advanced methodologies is paving the way for new avenues of inquiry. Some of the key emerging research questions include:

Regulatory Complexity : How are the biosynthetic pathways leading to this compound production regulated in response to complex environmental cues, such as the presence of other microbial species in a polymicrobial community or dynamic changes in the host microenvironment?

Host-Pathogen Interactions : Beyond its known primary functions, does this compound have non-canonical roles in modulating host cell signaling, epigenetics, or long-term immune responses?

Mechanisms of Action : What is the full spectrum of host and bacterial molecular targets for this compound? How does interaction with these targets lead to the observed downstream physiological effects?

Chemical Diversity and Evolution : Do functional analogs of this compound exist in other related bacterial species? How did the biosynthetic pathway for this compound evolve, and what is the extent of its chemical diversity across different streptococcal strains?

Role in Chronic Disease : What is the role of sustained, low-level this compound exposure in the context of chronic infections or the establishment of a carrier state?

Addressing these questions will provide a more comprehensive understanding of this compound's role in health and disease and may uncover new opportunities for therapeutic intervention.

Integration of Computational and Experimental Approaches in this compound Studies

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern biological research. mdpi.commdpi.com This integrated approach accelerates the pace of discovery by allowing researchers to generate hypotheses, prioritize experiments, and interpret complex datasets more efficiently.

In this compound research, computational methods are applied at multiple stages. In silico subtractive proteomics can screen the entire genome of a pathogen to identify potential drug targets for which inhibitors might mimic or block the action of this compound. nih.govMolecular docking and pharmacophore modeling can predict how this compound or small-molecule inhibitors bind to their protein targets, guiding the rational design of more potent and selective compounds. nih.gov These predictions can then be tested experimentally through binding assays and structural biology techniques like X-ray crystallography.

Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of this compound's interaction with its target over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding. mdpi.com The results from these computational studies are used to refine models and design the next round of experiments, creating an iterative feedback loop that progressively enhances the understanding of this compound's molecular mechanisms. mdpi.comnih.gov This combination of "dry lab" and "wet lab" research is essential for tackling the complexity of this compound biology and translating fundamental discoveries into practical applications.

Q & A

Q. How to design initial experiments to evaluate Streptol's biological activity in vitro?

  • Methodological Answer : Begin with dose-response assays using standardized cell lines (e.g., HEK-293 or HepG2) to establish IC50/EC50 values. Include positive/negative controls (e.g., known inhibitors/agonists) and triplicate replicates to ensure statistical robustness. Use kinetic readouts (e.g., fluorescence, luminescence) for real-time activity monitoring. Validate results with orthogonal assays (e.g., Western blot for target protein modulation) .

  • Data Table Example :

    Assay TypeCell LineConcentration Range (µM)ReplicatesKey Metrics
    CytotoxicityMCF-70.1–1003IC50, Hill slope
    Enzyme InhibitionRecombinant Protein X0.01–503Ki, % Inhibition

Q. What systematic approaches are recommended for conducting a literature review on this compound?

    Q. How to ensure reproducibility in synthesizing this compound derivatives?

    • Methodological Answer : Document reaction conditions (solvent, temperature, catalyst) with exact stoichiometry. Use high-purity reagents (≥98%) and characterize intermediates via NMR/HPLC-MS. Publish detailed protocols in open-access repositories (e.g., Protocols.io ) and cross-validate with independent labs .

    Advanced Research Questions

    Q. How to resolve contradictions in this compound's reported mechanisms of action across studies?

    • Methodological Answer : Conduct a meta-analysis of existing data, stratifying by experimental models (e.g., in vitro vs. in vivo). Use sensitivity analysis to identify confounding variables (e.g., cell passage number, solvent used). Replicate key studies under controlled conditions, prioritizing assays with high specificity (e.g., CRISPR knockouts for target validation) .

    • Contradiction Analysis Framework :

      StudyModel SystemReported MechanismPotential Confounder
      A (2023)HEK-293Apoptosis inductionSerum concentration (10% vs. 2%)
      B (2024)Primary CellsAutophagy inhibitionDonor variability

    Q. What advanced methodologies are suitable for integrating multi-omics data in this compound research?

    • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using platforms like Galaxy or KNIME. Apply machine learning (e.g., Random Forest) to identify pathway crosstalk. Validate hypotheses with CRISPR-Cas9 screens or siRNA knockdowns .

    Q. How to optimize this compound’s bioavailability in preclinical models while minimizing toxicity?

    • Methodological Answer : Use pharmacokinetic (PK) modeling (e.g., NONMEM) to predict absorption/distribution. Test nanoformulations (liposomes, dendrimers) in rodent models, monitoring plasma half-life (t1/2) and organ-specific accumulation. Pair toxicity assays (ALT/AST levels, histopathology) with therapeutic efficacy metrics .

    Methodological Standards & Compliance

    • Ethical Approvals : Include IRB/IACUC protocols for animal/human tissue studies. Attach informed consent templates in appendices .
    • Data Presentation : Report numerical values to ≤3 significant figures, aligning with instrument precision (e.g., HPLC ±0.01 mg/mL). Avoid "significant" without p-values .
    • Reproducibility : Share raw data via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Streptol
    Reactant of Route 2
    Streptol

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.